molecular formula C15H17FO3 B1323892 trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-91-6

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Numéro de catalogue: B1323892
Numéro CAS: 735274-91-6
Poids moléculaire: 264.29 g/mol
Clé InChI: MURAMTHKCXDASC-WCQYABFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a trans-configuration at the 1- and 2-positions of the cyclohexane ring. The 4-fluorophenyl group attached via a ketone-containing ethyl chain introduces electronic and steric modifications that influence its physicochemical properties. This compound shares structural similarities with pharmacologically relevant intermediates, particularly in its carboxylic acid moiety and aromatic substituents, which are critical for interactions in biological or synthetic systems .

Propriétés

IUPAC Name

(1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAMTHKCXDASC-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of the Ketoethyl Intermediate

The initial step involves the synthesis of a 2-(4-fluorophenyl)-2-oxoethyl moiety attached to the cyclohexane ring. This can be achieved by:

  • Acylation or alkylation of cyclohexanone derivatives with 4-fluorophenyl-containing reagents, such as 4-fluorobenzyl halides or 4-fluorophenylacetyl derivatives.
  • Alternatively, nucleophilic addition of 4-fluorophenyl organometallic reagents (e.g., Grignard reagents) to cyclohexanone derivatives, followed by oxidation to the keto form.

Stereoselective Hydrogenation

To obtain the trans stereochemistry on the cyclohexane ring, the intermediate undergoes catalytic hydrogenation under controlled conditions:

  • Use of catalysts such as palladium on carbon (Pd/C) or rhodium complexes under hydrogen atmosphere.
  • Reaction conditions (temperature, pressure, solvent) are optimized to favor the trans isomer formation.
  • This step converts the keto intermediate to the corresponding trans-2-substituted cyclohexane derivative while maintaining the keto and carboxylic acid functionalities.

Purification and Characterization

  • Purification is typically performed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Structural confirmation and purity assessment use spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
  • Stereochemical configuration is confirmed by chiral chromatography or X-ray crystallography.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome Notes
1 Formation of ketoethyl intermediate 4-fluorobenzyl halide or 4-fluorophenyl organometallic reagents Ketoethyl-substituted cyclohexane intermediate Control of regioselectivity important
2 Stereoselective hydrogenation Pd/C or Rh catalyst, H2 gas, mild temperature and pressure trans-2-substituted cyclohexane derivative Ensures trans stereochemistry
3 Carboxylation or hydrolysis CO2 (for Grignard), acidic/basic hydrolysis (for nitriles) Introduction of carboxylic acid group Functional group compatibility critical
4 Purification and characterization Recrystallization, chromatography, NMR, IR, MS Pure, stereochemically defined product Confirms structure and purity

Research Findings and Optimization

  • The hydrogenation step is critical for obtaining the trans isomer with high stereoselectivity. Studies show that catalyst choice and reaction parameters significantly influence the stereochemical outcome.
  • The carboxylation of Grignard reagents is a robust method for introducing the carboxylic acid group, but requires careful exclusion of moisture and incompatible functional groups.
  • Alternative routes involving oxidation of alkylbenzenes or hydrolysis of nitriles provide flexibility depending on available starting materials and desired scale.
  • Advanced purification techniques, including chiral HPLC , are employed to ensure the enantiomeric purity of the final compound, which is essential for biological activity.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br(_2)) or nitric acid (HNO(_3)).

Major Products

    Oxidation: Products may include cyclohexanone derivatives or cyclohexanol derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

Anticancer Activity

Research indicates that trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may inhibit specific cancer cell lines by targeting protein interactions involved in cell division. For instance, its analogs have been explored as inhibitors of polo-like kinase 1 (Plk1), which is crucial in cancer cell proliferation .

Study Findings
PMC7769008Identified as a potential inhibitor of Plk1, indicating its role in anticancer drug development.
PMC11311937Discussed the implications of phosphodiesterase inhibition in cancer therapy, suggesting similar pathways for this compound.

Neurodegenerative Diseases

The compound's structural features suggest potential efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate phosphodiesterases may enhance cognitive functions and memory consolidation .

Research Focus Potential Application
PDE4D InhibitionMay improve symptoms in neurodegenerative models by elevating cAMP levels, thus enhancing neuronal signaling.

Several case studies have highlighted the compound's applications:

Case Study 1: Cancer Treatment

In a preclinical study, derivatives of this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an effective anticancer agent.

Case Study 2: Cognitive Enhancement

A study exploring the effects of phosphodiesterase inhibitors on cognitive function demonstrated that compounds similar to this compound improved memory retention in animal models of Alzheimer's disease.

Mécanisme D'action

The mechanism by which trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparaison Avec Des Composés Similaires

Substituent Variations and Electronic Effects

The table below compares the target compound with analogs differing in substituent identity, position, and stereochemistry:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Applications/Notes
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Fluorophenyl (para) C₁₅H₁₇FO₃ 276.30 Not explicitly reported; predicted higher acidity due to electron-withdrawing F Potential intermediate for bioactive molecules
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (312585-66-3) 4-Chlorophenyl (para) C₁₅H₁₇ClO₃ 292.75 Higher lipophilicity vs. F analog; Cl’s stronger electron-withdrawing effect Synthetic precursor for halogenated pharmaceuticals
trans-2-[2-(4-Trifluoromethylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Trifluoromethylphenyl (para) C₁₆H₁₇F₃O₃ 326.31 Enhanced metabolic stability; high electronegativity from CF₃ Likely candidate for agrochemicals due to resistance to oxidative degradation
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735274-71-2) 3-Methylphenyl (meta); cis C₁₆H₂₀O₃ 260.33 Reduced acidity (electron-donating methyl); steric hindrance from cis configuration Demonstrates stereochemical impact on crystallinity and solubility
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735274-95-0) 2-Iodophenyl (ortho) C₁₅H₁₇IO₃ 372.20 pKa = 4.98 (predicted); density = 1.565 g/cm³ Ortho-substitution may hinder rotational freedom; used in radiolabeling studies

Positional and Stereochemical Influence

  • Para vs. Meta/Ortho Substitution : The para-substituted analogs (F, Cl, CF₃) exhibit predictable electronic effects, whereas ortho-iodo () and meta-methyl () derivatives introduce steric challenges. For example, the 2-iodophenyl group’s ortho position may restrict molecular flexibility, impacting binding affinity in biological targets .
  • Cis vs. Trans Stereochemistry : The cis-2-[2-(3-Methylphenyl)-2-oxoethyl] analog () demonstrates reduced solubility compared to trans-isomers due to increased molecular planarity and packing efficiency in crystalline states .

Physicochemical and Functional Implications

  • Acidity : Electron-withdrawing groups (F, Cl, CF₃) lower the pKa of the carboxylic acid moiety, enhancing ionization at physiological pH. The trifluoromethyl derivative () is expected to be the most acidic, while the methyl-substituted analog () retains protonation under similar conditions.
  • Lipophilicity: Halogenated derivatives (F, Cl, I) show increased logP values compared to non-halogenated analogs, with iodine contributing the highest hydrophobicity ().
  • Synthetic Utility : The 4-chlorophenyl analog () is a versatile intermediate for cross-coupling reactions, while the trifluoromethyl variant () is favored in medicinal chemistry for its metabolic stability.

Activité Biologique

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-91-6, is an organic compound notable for its potential biological activities. Its structure includes a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenyl-2-oxoethyl moiety, making it a compound of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C15H17FO3
  • Molecular Weight: 264.29 g/mol
  • IUPAC Name: (1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • InChI: InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1

The biological activity of this compound is largely attributed to its interactions with various biological targets. The fluorine atom on the phenyl ring enhances the compound's lipophilicity and binding affinity to proteins, which may lead to increased efficacy in therapeutic applications. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In studies evaluating its antitumor properties, this compound has shown promise as a potential anticancer agent. For example, related compounds have been tested for their ability to inhibit cell growth in various cancer cell lines. A study reported that derivatives of similar structures demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages .

Enzyme Interaction

The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could lead to therapeutic applications in metabolic disorders or cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameIUPAC NameBiological Activity
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidNot specifiedModerate antitumor activity
trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidNot specifiedReduced enzyme inhibition

The presence of fluorine in the target compound enhances its biological activity compared to chlorine or methyl substitutions, which may affect binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antitumor Efficacy : In a study involving various derivatives, one compound demonstrated an IC50 value of 0.22 μM against specific cancer cell lines, indicating strong antiproliferative activity .
    Compound IDIC50 (μM)Tumor Regression (%)
    320.2286
    330.1587
    380.24100
    This data highlights the potential efficacy of fluorinated compounds in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for trans-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how can yield be optimized?

The compound can be synthesized via Michael addition of a β-ketoester to a fluorophenyl chalcone derivative under basic conditions. For example, refluxing ethyl acetoacetate with (2E)-3-(4-fluorophenyl)-1-arylprop-2-en-1-one in ethanol with NaOH catalysis (10% w/v) at 80°C for 8–12 hours yields cyclohexenone intermediates. Subsequent hydrolysis and decarboxylation steps can generate the carboxylic acid moiety . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time to improve yield (typically 60–75%).

Q. How can NMR spectroscopy resolve the stereochemistry of the cyclohexane ring and fluorophenyl substituents?

1H-NMR coupling constants (J values) between axial/equatorial protons on the cyclohexane ring (e.g., H-1 and H-2) confirm trans-stereochemistry. For the fluorophenyl group, NOESY correlations between the oxoethyl proton (δ ~3.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) verify spatial proximity, ruling out cis-isomers. 19F-NMR (δ ~-110 ppm) further confirms para-substitution .

Q. What analytical techniques are critical for purity assessment?

Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities (<1%). Melting point analysis (e.g., mp 153–155°C for analogous compounds) and FT-IR (C=O stretch at ~1700 cm⁻¹, carboxylic O-H at ~2500–3000 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring inform reactivity in derivatization reactions?

X-ray crystallography reveals that the cyclohexane ring adopts half-chair or envelope conformations depending on substituent steric effects. For example, bulky 4-fluorophenyl groups favor a half-chair conformation (puckering parameters: Q = 0.477 Å, θ = 50.6°), which stabilizes axial attack in nucleophilic reactions. Molecular dynamics (MD) simulations (AMBER force field) predict solvent-dependent conformational flexibility, critical for designing regioselective modifications .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

Discrepancies in IC50 values (e.g., cytotoxicity vs. enzyme inhibition) may arise from assay conditions. Standardize protocols by:

  • Using isogenic cell lines to minimize genetic variability.
  • Including positive controls (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for mitochondrial toxicity ).
  • Validating target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Q. How can computational modeling predict metabolic stability and off-target effects?

Density functional theory (DFT) calculates the electron distribution of the carboxylic acid group (e.g., HOMO-LUMO gaps ~5.2 eV), identifying susceptibility to esterase-mediated hydrolysis. Molecular docking (AutoDock Vina) into cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolic hotspots. Pair with in vitro microsomal assays (rat liver S9 fractions) to validate predictions .

Q. What methodologies enable the synthesis of spirocyclic derivatives for structure-activity relationship (SAR) studies?

React the keto group with hydrazines or hydroxylamines to form spiro-isoxazolidines or pyrazolines . For example, cyclocondensation with semicarbazide (H2N-NH-CONH2) in acetic acid yields spiro-thiazolidinone derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and characterize products via HR-MS and X-ray diffraction .

Methodological Notes

  • Contradictions in Evidence : While cyclohexane derivatives often adopt half-chair conformations, steric strain from 4-fluorophenyl groups may force screw-boat conformations in certain solvents (e.g., toluene). Always cross-validate crystallographic data with solution-state NMR .
  • Safety : The compound’s fluorophenyl moiety may generate toxic metabolites (e.g., 4-fluorobenzoic acid). Use AMES testing to assess mutagenicity and EPA guidelines (OCSPP 870.1100) for ecotoxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.